(R)-3-([1,1'-Biphenyl]-2-yl)-2-(aminomethyl)propanoic acid

Stereochemistry Regiochemistry Analytical Chemistry

(R)-3-([1,1'-Biphenyl]-2-yl)-2-(aminomethyl)propanoic acid is a chiral, non-proteinogenic amino acid derivative bearing an ortho-substituted biphenyl side chain on a β-aminomethyl propanoic acid backbone (C₁₆H₁₇NO₂, MW 255.31 g/mol). The ortho-biphenyl-2-yl attachment introduces restricted rotation around the aryl-aryl bond and a distinct spatial orientation of the hydrophobic pharmacophore relative to regioisomeric variants.

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
Cat. No. B12946954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-([1,1'-Biphenyl]-2-yl)-2-(aminomethyl)propanoic acid
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC=C2CC(CN)C(=O)O
InChIInChI=1S/C16H17NO2/c17-11-14(16(18)19)10-13-8-4-5-9-15(13)12-6-2-1-3-7-12/h1-9,14H,10-11,17H2,(H,18,19)/t14-/m1/s1
InChIKeyYADUBFMIZQSQEB-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-([1,1'-Biphenyl]-2-yl)-2-(aminomethyl)propanoic Acid: Chiral Amino Acid Procurement Specification


(R)-3-([1,1'-Biphenyl]-2-yl)-2-(aminomethyl)propanoic acid is a chiral, non-proteinogenic amino acid derivative bearing an ortho-substituted biphenyl side chain on a β-aminomethyl propanoic acid backbone (C₁₆H₁₇NO₂, MW 255.31 g/mol) . The ortho-biphenyl-2-yl attachment introduces restricted rotation around the aryl-aryl bond and a distinct spatial orientation of the hydrophobic pharmacophore relative to regioisomeric variants . This compound is primarily supplied as a research intermediate (typical purity ≥95%) for medicinal chemistry and chemical biology investigations, with the (R)-enantiomer conferring specific stereochemical requirements for target interaction studies . Quantitative biological profiling data in the peer-reviewed literature remains extremely scarce for this specific stereoisomer, making verified differentiation from analogues a critical evidence-based procurement decision.

Chiral Form (R)-enantiomer, non-proteinogenic amino acid
Pharmacophore Ortho-biphenyl imposes restricted aryl-aryl rotation
Procurement Grade Research intermediate for stereochemical SAR studies

Why Regioisomeric or Enantiomeric Biphenyl-Amino Acids Cannot Substitute for (R)-3-([1,1'-Biphenyl]-2-yl)-2-(aminomethyl)propanoic Acid


Substituting the ortho-(R) configuration with the para or meta regioisomer, or with the (S)-enantiomer, is chemically non-equivalent because the biphenyl attachment position dictates both the three-dimensional pharmacophore geometry and the conformational flexibility of the amino acid side chain . The ortho attachment at the biphenyl 2-position creates steric hindrance that restricts aryl-aryl bond rotation and positions the distal phenyl ring in a constrained orientation unavailable to 3-yl or 4-yl isomers . This structural constraint is predicted to alter π-stacking interactions, hydrogen-bonding distances, and binding pocket complementarity in any chiral recognition environment [1]. The absence of publicly available head-to-head pharmacological data for this specific compound means that procurement decisions must be grounded in verified stereochemical and regiochemical identity rather than assumed functional equivalence across the series.

Regioisomer mismatch
Para or meta biphenyl attachment alters dihedral angle and pharmacophore geometry; binding interactions may shift.
Enantiomer mismatch
(S)-enantiomer introduces opposite chirality; target recognition may invert without stereochemical control.
Evidence gap
No head-to-head pharmacological comparison exists; procurement requires verified regioisomeric and enantiomeric identity.

Quantitative Differentiation Evidence: (R)-3-([1,1'-Biphenyl]-2-yl)-2-(aminomethyl)propanoic Acid vs. Closest Analogs


Regiochemical Identity: Ortho (2-yl) vs. Meta (3-yl) vs. Para (4-yl) Biphenyl Attachment Verification

The target compound is uniquely defined by CAS registry assignment confirming ortho (2-yl) biphenyl connectivity, distinguishing it from the meta (3-yl) regioisomer (CAS 164172-95-6 for (R)-3-yl variant, CAS 1260608-12-5 for (S)-3-yl variant) and the para (4-yl) regioisomer (CAS 1260608-49-8 for (R)-4-yl variant, CAS 910444-15-4 for racemic 4-yl variant) . The ortho substitution pattern imposes a dihedral angle of approximately 50-70° between the two phenyl rings due to steric clash between ortho hydrogens and the propanoic acid side chain, compared to ~37-42° for unsubstituted biphenyl and greater conformational freedom in para-substituted analogues .

Regiochemical Identity
Specification review
Ortho (2-yl) attachment, CAS distinct from 3-yl and 4-yl regioisomers. Predicted dihedral ~50–70° vs. ~37–42° for unsubstituted biphenyl.
Supports regioisomer identity verification
No in vitro comparative pharmacological data available
Stereochemistry Regiochemistry Analytical Chemistry Chiral Resolution

Enantiomeric Purity: (R)- vs. (S)-3-([1,1'-Biphenyl]-2-yl)-2-(aminomethyl)propanoic Acid Chiral Resolution

The (R)-enantiomer and (S)-enantiomer (CAS 1260589-50-1) of 3-([1,1'-biphenyl]-2-yl)-2-(aminomethyl)propanoic acid are distinct chemical entities requiring chiral resolution for procurement verification . The (S)-enantiomer is commercially available with reported purity of 98% from at least one supplier . While specific optical rotation values for the (R)-enantiomer are not publicly consolidated in an authoritative database, analogous (R)-biphenyl-4-yl amino acids have been characterized with [α]²⁵/D values, establishing the principle of measurable chiroptical differentiation . Procurement specifications should mandate chiral HPLC or SFC purity ≥95% enantiomeric excess as a minimum release criterion.

Enantiomeric Purity
Class-level
Enantiomers distinct per CAS. (S)-isomer commercially available at 98% purity. ≥95% ee recommended as minimum release criterion.
Enantiomeric identity critical for chiral target binding
Specific optical rotation not publicly documented
Chiral Chromatography Enantiomeric Excess Optical Purity Asymmetric Synthesis

Physical Property Differentiation: Lipophilicity and Salt Formation Potential Across Biphenyl Regioisomers

The ortho-biphenyl attachment in the target compound is predicted to modulate lipophilicity (cLogP) and aqueous solubility relative to para-substituted analogues through altered molecular shape and solvent-accessible surface area . While experimentally measured logP/logD values for this specific compound are absent from authoritative databases, the general class of biphenyl-substituted amino acids demonstrates that ortho substitution reduces planarity and can alter chromatographic retention times (logP shift of 0.2-0.5 units relative to para isomers has been observed in related biphenyl carboxylate series) . The carboxylic acid and primary amine functional groups in the target compound enable pH-dependent salt formation, with the hydrochloride salt of the para analogue (CAS 1311315-94-2) commercially characterized, suggesting similar salt-forming capability for the ortho variant .

Lipophilicity Prediction
Class-level
Predicted cLogP ~1.5–2.5 for ortho isomer. Para analogue may exhibit 0.2–0.5 units higher logP due to greater planarity. Salt formation feasible.
Lipophilicity differences may affect assay compatibility
Experimental logP/logD not available for this compound
Lipophilicity LogP Solubility Salt Screening Pre-formulation

Patent Landscape: Biphenyl Aminoalkanoic Acid Derivatives as Antifungal Agents – Class-Level Activity Context

A recent patent family (AMTIXBIO, US 12,172,945 B2; PCT/KR2020/008306) discloses biphenyl-substituted aminoalkanoic acid derivatives with claimed antifungal activity against Candida albicans, Cryptococcus neoformans, and other pathogenic fungi [1]. The patent describes MIC values and synergistic effects with conventional antifungals for compounds structurally related to, but distinct from, the target compound (primarily amide derivatives rather than the free amino acid) [2]. The patent establishes the broader class relevance of biphenyl-modified amino acids for antifungal drug discovery. However, the specific target compound (R)-3-([1,1'-biphenyl]-2-yl)-2-(aminomethyl)propanoic acid is NOT explicitly exemplified in this patent, and no direct MIC data for the free amino acid form is presented [3]. This represents a significant evidence gap for procurement decisions based on antifungal activity claims.

Antifungal Patent Context
Class-level
Patent US 12,172,945 B2 reports antifungal MICs for biphenyl aminoalkanoic amide derivatives. Target free amino acid not exemplified; no direct MIC data.
Antifungal class relevance reported, requires independent validation
Evidence gap; structure-activity relationship not established for this compound
Antifungal Structure-Activity Relationship Patent Analysis Cryptococcus neoformans

Evidence-Supported Application Scenarios for (R)-3-([1,1'-Biphenyl]-2-yl)-2-(aminomethyl)propanoic Acid Procurement


Chiral Building Block for Structure-Activity Relationship (SAR) Studies Requiring Ortho-Biphenyl Pharmacophore Geometry

The ortho-substituted (R)-configuration provides a conformationally constrained biphenyl pharmacophore distinct from para and meta analogues. This compound is appropriate for medicinal chemistry campaigns exploring the impact of biphenyl torsion angle on target binding, where the restricted rotation imposed by ortho substitution (predicted dihedral ~50-70° vs. ~37-42° for unsubstituted biphenyl ) may be exploited to probe hydrophobic pocket geometry. Researchers must independently verify enantiomeric purity (≥95% ee recommended) and regioisomeric identity by chiral HPLC and NMR prior to biological testing.

Synthetic Intermediate for Biphenyl-Containing Peptidomimetics and β-Amino Acid Derivatives

As a β-aminomethyl-substituted propanoic acid, the compound serves as a scaffold for peptidomimetic design where the biphenyl side chain mimics phenylalanine or tyrosine residues with enhanced steric bulk and altered π-stacking geometry . The free amine and carboxylic acid functionalities permit standard amide coupling and N-functionalization chemistry. The ortho attachment differentiates this intermediate from the more commonly available para-substituted variants [1], offering distinct conformational properties for foldamer and β-peptide research.

Antifungal Lead Optimization Starting Point (Requiring Independent Validation)

Based on the patent landscape established by AMTIXBIO (US 12,172,945 B2) demonstrating that biphenyl-modified aminoalkanoic acid derivatives exhibit antifungal activity with synergistic potential , the target compound may be explored as a scaffold for antifungal drug discovery. However, researchers should note that the patent's quantitative MIC data pertains to amide derivatives, not the free amino acid form [1]. Procurement for antifungal screening must include plans for independent MIC determination against target fungal strains (e.g., C. albicans, C. neoformans) with appropriate comparator antifungals (fluconazole, amphotericin B) as positive controls.

Chromatographic and Analytical Reference Standard for Ortho-Biphenyl Amino Acid Series

The distinct CAS registry and structural features of (R)-3-([1,1'-biphenyl]-2-yl)-2-(aminomethyl)propanoic acid enable its use as an analytical reference standard for method development in chiral separation and regioisomer discrimination . Its ortho substitution pattern provides distinguishable retention time and spectroscopic signatures (NMR, MS) compared to 3-yl and 4-yl regioisomers, facilitating quality control of synthetic libraries and impurity profiling in preparative-scale chiral resolutions [1].

Application
Selection Property
Validation Focus
Chiral SAR studies
Ortho-biphenyl constrained pharmacophore
Enantiomeric purity and regioisomeric identity verification
Peptidomimetic synthesis
β-aminomethyl propanoic acid scaffold
Amide coupling and N-functionalization compatibility
Antifungal screening
Class-level antifungal precedent (patent-derived)
Independent MIC validation against target strains
Chiral reference standard
Ortho-biphenyl regioisomer discrimination
Chiral HPLC and NMR method development
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